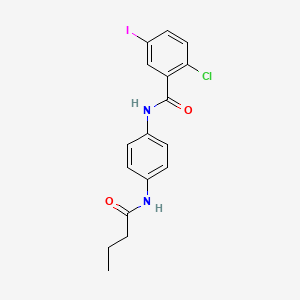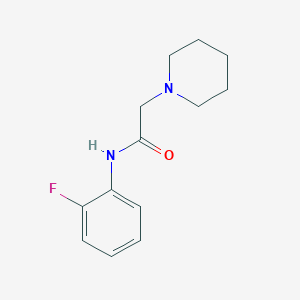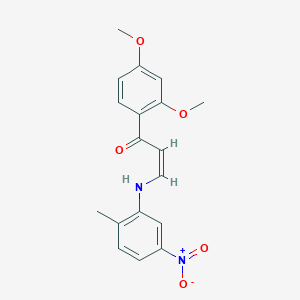![molecular formula C16H12Br2O2S B1657952 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one CAS No. 58881-56-4](/img/structure/B1657952.png)
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one, also known as BSK-805, is a chemical compound that belongs to the family of thioethers. It is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. BSK-805 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.
Wirkmechanismus
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of these diseases. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is that it is not yet approved for clinical use, which limits its potential application in human studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one. One area of research is the development of more potent and selective CK2 inhibitors that can be used for clinical applications. Another area of research is the investigation of the role of CK2 in other diseases such as viral infections and metabolic disorders. Additionally, the combination of this compound with other therapeutic agents could enhance its efficacy and reduce potential side effects. Finally, the development of imaging agents that can detect CK2 activity in vivo could provide a non-invasive tool for monitoring disease progression and treatment response.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines and animal models, including breast cancer, lung cancer, and leukemia. This compound has also shown anti-inflammatory activity in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, it has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFAVVWPPSFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302679 | |
| Record name | 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58881-56-4 | |
| Record name | NSC152609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1657869.png)

![N-[2-(4-ethylphenyl)benzooxazol-5-yl]acetamide](/img/structure/B1657872.png)
![2-Chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]-5-nitrobenzamide](/img/structure/B1657873.png)



![N~1~-{(1E)-[4-(methylthio)phenyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B1657879.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B1657880.png)


![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B1657888.png)
![4-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B1657889.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)